molecular formula C23H20FN3O4S B4484800 N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE

N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE

Cat. No.: B4484800
M. Wt: 453.5 g/mol
InChI Key: YPNXTDCOCIGODP-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydroquinoxaline moiety, and a methanesulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Tetrahydroquinoxaline Core: This step involves the cyclization of appropriate diamine and diketone precursors under acidic or basic conditions to form the tetrahydroquinoxaline core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorophenyl group, tetrahydroquinoxaline moiety, and methanesulfonamide group distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-N-[[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-32(30,31)27(20-8-4-2-6-18(20)24)14-16-10-12-17(13-11-16)23(29)26-15-22(28)25-19-7-3-5-9-21(19)26/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNXTDCOCIGODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 5
N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 6
N-(2-FLUOROPHENYL)-N-{[4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE

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